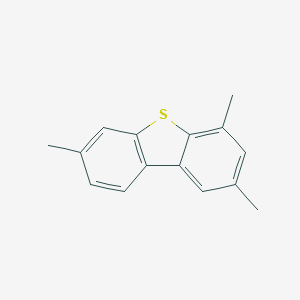

2,4,7-Trimethyldibenzothiophene

Overview

Description

2,4,7-Trimethyldibenzothiophene is a compound that has garnered interest due to its presence in fossil fuels and potential applications in various fields. Its study is crucial for understanding its synthesis, structure, reactions, and properties, which are fundamental for its application in material science and environmental analysis.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves sophisticated chemical processes. For instance, Andersson et al. (2001) describe the synthesis and spectral properties of seven trimethyldibenzothiophenes found in crude oil, highlighting the complex synthesis processes required to access these compounds (Andersson, Schräder, Traulsen, & Werlich, 2001).

Scientific Research Applications

Solar Cell Applications : A study by Zhu-chai (2013) synthesized a monomer for polymer solar cells using a derivative of dibenzothiophene, showcasing its potential in the field of solar energy (Qi Zhu-chai, 2013).

Oil Reservoir Analysis : Fang et al. (2017) found that trimethyldibenzothiophene molecular indicators are effective in tracing oil migration orientations and reservoir filling pathways, particularly in high to over mature and severely biodegraded oils (Ronghui Fang et al., 2017).

Chemical Reactivity : Rivera et al. (2014) identified 2,4,7-trimethyldibenzothiophene as the most reactive alkyldibenzothiophene, a property attributed to the activity of the sulfur atom and the position of the methyl substituents (J. Rivera et al., 2014).

Fossil Fuel Analysis : Andersson et al. (2001) synthesized seven trimethyldibenzothiophenes, including this compound, for analysis in fossil fuels, highlighting its importance in petrochemical studies (J. Andersson et al., 2001).

Medicinal Chemistry : Grese et al. (1997) explored modifications to the 2-arylbenzothiophene core of raloxifene, a compound structurally related to dibenzothiophene, to enhance its biological activity for treating postmenopausal osteoporosis (T. Grese et al., 1997).

Environmental Toxicology : Raez-Villanueva et al. (2020) studied the effects of this compound on placental trophoblast cell function, indicating potential environmental and reproductive health concerns associated with exposure to such sulfur-containing compounds (Sergio Raez-Villanueva et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound is a type of dibenzothiophene, which are often found in crude oil and can be used to determine the maturity of the oil .

Mode of Action

It’s known that the reactivity of this compound is linked to the activity of the sulfur atom, which is higher in 2,4,7-trimethyldibenzothiophene due to the position of the third methyl substitute, located in the para position with respect to the carbon bonded to the sulfur atom .

Biochemical Pathways

It’s known that dibenzothiophenes and their derivatives can have significant geochemical significance in crude oils and source rocks .

Pharmacokinetics

It’s known that this compound is a solid at room temperature and should be stored at -20° c .

Result of Action

It’s known that this compound and its derivatives can be effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the electrostatic potential of this compound shows one effective adsorption site, contributing to its higher reactivity . Moreover, the distribution patterns of this compound and its derivatives can be influenced by the depositional environment and lithology of the source rocks and crude oils .

Safety and Hazards

The safety data sheet for 2,4,7-Trimethyldibenzothiophene suggests that it should be handled with care to avoid dust formation and inhalation of vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Research suggests that exposure to 2,4,7-Trimethyldibenzothiophene can disrupt key pathways important for placental trophoblast function . This highlights the importance of further studies to determine the impact of exposure to both parent and alkylated compounds . The potential effects of such compounds on reproductive success at environmentally relevant levels also warrant further investigation .

properties

IUPAC Name |

2,4,7-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWNRDFOOADVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423829 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216983-03-8 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

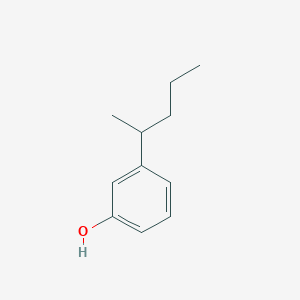

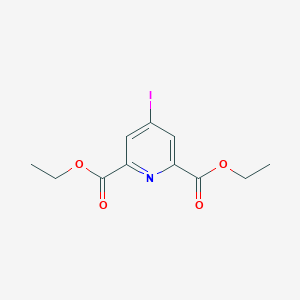

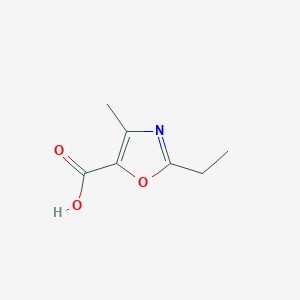

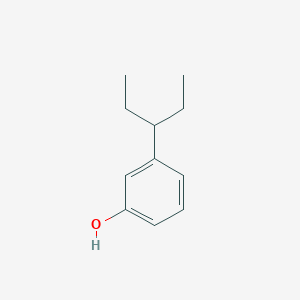

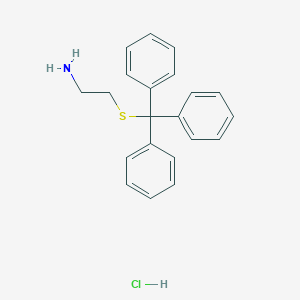

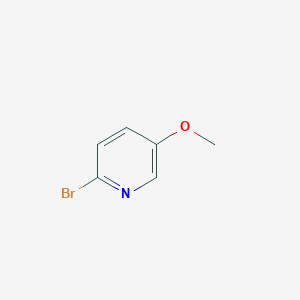

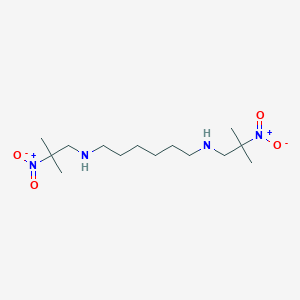

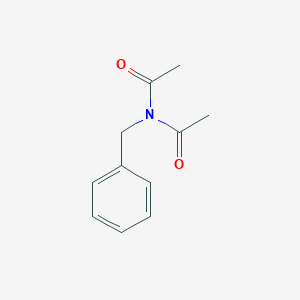

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?

A: this compound belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of this compound is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that this compound can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.

Q2: How does the structure of this compound influence its reactivity compared to other alkylated dibenzothiophenes?

A: The position of the methyl groups in this compound significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that this compound exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.

Q3: Beyond its environmental impact, does this compound have any biological effects?

A: Research suggests that this compound can impact placental trophoblast cell function []. Specifically, this compound was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to this compound and other alkylated dibenzothiophenes, particularly in vulnerable populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)